molecular formula C14H11BrO2 B571347 2-(Benzyloxy)-3-bromobenzaldehyde CAS No. 120980-85-0

2-(Benzyloxy)-3-bromobenzaldehyde

Cat. No.: B571347
CAS No.: 120980-85-0
M. Wt: 291.144
InChI Key: WXCPOOYYSDHTPQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the second position and a bromine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde typically involves the bromination of 2-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the aromatic ring. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: 2-(Benzyloxy)-3-bromobenzoic acid.

    Reduction: 2-(Benzyloxy)-3-bromobenzyl alcohol.

    Substitution: 2-(Benzyloxy)-3-methoxybenzaldehyde (if methoxide is used).

Scientific Research Applications

2-(Benzyloxy)-3-bromobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromobenzaldehyde depends on the specific reaction or applicationThe benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzaldehyde: Lacks the bromine substituent, making it less reactive in electrophilic aromatic substitution reactions.

    3-Bromo-2-hydroxybenzaldehyde: Has a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.

    2-(Benzyloxy)-4-bromobenzaldehyde: Bromine is at the fourth position, which can affect the compound’s reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

3-bromo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPOOYYSDHTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702800
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120980-85-0
Record name 2-(Benzyloxy)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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